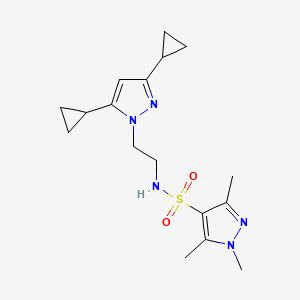![molecular formula C10H12N4 B2636796 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340962-06-2](/img/structure/B2636796.png)
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Triazolopyridines, including compounds similar to 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine, can be synthesized through various methods, emphasizing the versatility of these compounds in chemical synthesis. One approach involves the acylation of heteroaromatic amines leading to the facile and efficient synthesis of new classes of triazolopyridine derivatives. This method demonstrates the reactivity and potential for diversification of these compounds in synthetic chemistry (Ibrahim et al., 2011).
Another method described is the oxidative cyclization of pyridinyl guanidine derivatives, yielding triazolopyridin-2-amines. This process highlights the reactivity of guanidine derivatives in forming triazolopyridines under oxidative conditions, showcasing the chemical versatility of these compounds (Ishimoto et al., 2015).
Potential Applications
The structural diversity of triazolopyridines lends them to a wide range of potential applications in various fields of scientific research. Their synthesis and functionalization can lead to compounds with potential activity in various biological and pharmaceutical contexts. For example, triazolopyridines have been explored for their herbicidal activities, indicating their potential utility in agricultural sciences. The synthesis of substituted N-aryl triazolopyridine sulfonamide compounds has been reported to possess excellent herbicidal activity, underscoring the application of these compounds in developing new agrochemicals (Moran, 2003).
Mechanism of Action
Target of Action
The primary targets of 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, are known to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These targets play crucial roles in various biological processes, including inflammation and cell proliferation .
Mode of Action
The exact mode of action of This compound Similar compounds like 1,2,4-triazolo[1,5-a]pyrimidines have been reported to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) . This inhibition could potentially increase the levels of cAMP in cells, leading to various downstream effects.
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the potential targets, it can be inferred that this compound may influence pathways related to inflammation and cell proliferation through its potential inhibitory action on jak1, jak2, and phd-1 .
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-5-2-6-14-10(8)12-9(13-14)7-3-1-4-7/h2,5-7H,1,3-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWOEJECQTOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=CC=C(C3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
![Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2636716.png)



![6-(4-Methoxybenzyl)-3-[methyl(phenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2636721.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)


![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)

methanone](/img/structure/B2636733.png)

